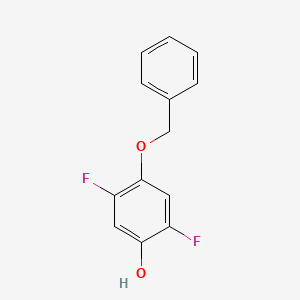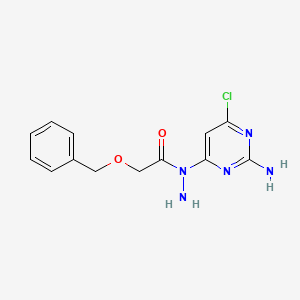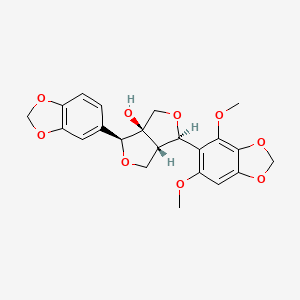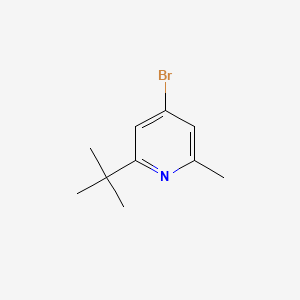
4-Bromo-2-(tert-butyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(tert-butyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 6-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine typically involves the bromination of 2-(tert-butyl)-6-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(tert-butyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-2-(tert-butyl)-6-methylpyridine or 4-alkoxy-2-(tert-butyl)-6-methylpyridine can be formed.
Oxidation Reactions: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction Reactions: Piperidine derivatives such as 4-bromo-2-(tert-butyl)-6-methylpiperidine can be obtained.
Aplicaciones Científicas De Investigación
4-Bromo-2-(tert-butyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(tert-butyl)-6-methylpyridine depends on its specific application
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
4-Bromo-2-(tert-butyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: This compound has an oxazole ring fused to the pyridine ring, which imparts different chemical properties and reactivity.
4-Bromo-2,6-di-tert-butylphenol: This compound has two tert-butyl groups and a phenol moiety, making it structurally different and leading to distinct applications.
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which provides a balance of steric and electronic effects, making it a versatile intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
4-bromo-2-tert-butyl-6-methylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 |
Clave InChI |
SKWMVKWRTGQRIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
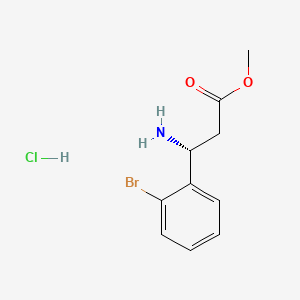
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)
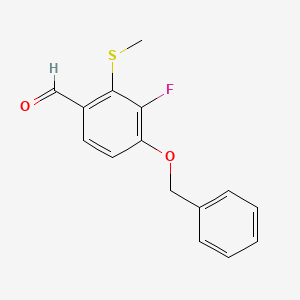



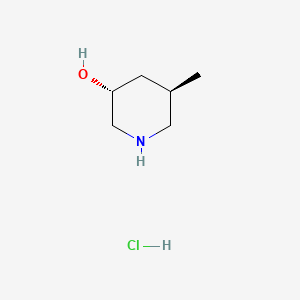
![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
